Udp-3-hmaglc
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Udp-3-hmaglc typically involves the enzymatic conversion of UDP-N-acetylglucosamine with the addition of a hydroxytetradecanoyl group. This process is catalyzed by specific enzymes such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and activity of the enzymes involved .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for its synthesis. High-performance liquid chromatography (HPLC) is commonly used for the purification of the compound from complex mixtures . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Udp-3-hmaglc undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted forms.
Scientific Research Applications
Chemistry
In chemistry, Udp-3-hmaglc is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of various oligosaccharides and polysaccharides .
Biology
In biological research, this compound is crucial for studying the biosynthesis of lipid A and its role in bacterial cell wall formation. It is also used in the investigation of bacterial resistance mechanisms and the development of new antibiotics .
Medicine
In medicine, this compound is explored for its potential as a target for antibacterial agents. Inhibitors of the enzymes involved in its synthesis, such as LpxC, are being developed as novel antibiotics to combat Gram-negative bacterial infections .
Industry
In the industrial sector, this compound is used in the production of various biochemical products, including vaccines and diagnostic tools. Its role in the biosynthesis of lipid A makes it a valuable compound for the development of new biotechnological applications .
Mechanism of Action
The mechanism of action of Udp-3-hmaglc involves its role as a substrate for the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the deacetylation of this compound, leading to the formation of lipid A precursors . The molecular targets and pathways involved include the lipopolysaccharide biosynthesis pathway, which is essential for the structural integrity and function of the bacterial outer membrane .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Udp-3-hmaglc include:
- UDP-N-acetylglucosamine
- UDP-glucose
- UDP-galactose
- UDP-glucuronic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific role in the biosynthesis of lipid A. Unlike other UDP-sugars, this compound is directly involved in the formation of the lipid A component of the bacterial cell wall, making it a unique and critical compound in bacterial physiology .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJGZGYQDNRRX-MPLCHSTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N3O19P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102965 | |
Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108636-29-9 | |
Record name | Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108636-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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